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Get Quote

Introduction
Ethyl 5-hexenoate (CAS No. 54653-25-7) is a bifunctional organic compound featuring both

an ethyl ester and a terminal alkene.[1][2] As a member of the fatty acid ester class, it is a

colorless liquid characterized by a fruity, pineapple-like aroma.[3] While its primary commercial

application lies within the flavor and fragrance industry, its true potential for researchers and

drug development professionals is found in its versatile chemical architecture. The presence of

two distinct and reactive functional groups—an ester capable of hydrolysis and

transesterification, and an alkene ready for a host of addition reactions—makes Ethyl 5-
hexenoate a valuable and strategic building block in multistep organic synthesis.

This guide provides a comprehensive overview of the chemical properties, structure, synthesis,

and reactivity of Ethyl 5-hexenoate, offering field-proven insights and detailed protocols to

support its application in a research and development setting.
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Ethyl 5-hexenoate is an eight-carbon chain ester with a terminal double bond between C5 and

C6. Its systematic IUPAC name is ethyl hex-5-enoate.[1]

Caption: 2D Structure of Ethyl 5-hexenoate.

The key physicochemical properties of Ethyl 5-hexenoate are summarized in the table below.

These properties are critical for determining appropriate solvents, reaction temperatures, and

purification methods such as distillation.

Property Value Reference(s)

CAS Number 54653-25-7 [1][4]

Molecular Formula C₈H₁₄O₂ [1][4]

Molecular Weight 142.20 g/mol [2][4]

Appearance Colorless clear liquid (est.) [3]

Odor Fruity, pineapple [3]

Boiling Point
181.0 - 182.0 °C (at 760

mmHg)
[3]

Specific Gravity 0.902 - 0.912 @ 25 °C [3]

Refractive Index 1.430 - 1.439 @ 20 °C [3]

Flash Point 58.33 °C (137.00 °F) [3]

Solubility
Soluble in alcohol; Insoluble in

water
[3]

logP (o/w) 2.40 - 2.54 [3][4]

Synthesis of Ethyl 5-hexenoate
The most direct and common method for synthesizing Ethyl 5-hexenoate is the Fischer-Speier

esterification of 5-hexenoic acid with ethanol in the presence of an acid catalyst.

Fischer-Speier Esterification
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This equilibrium-controlled reaction is driven towards the product (ester) by using an excess of

one reactant (typically the alcohol, which can also serve as the solvent) and/or by removing

water as it is formed.

5-Hexenoic Acid

Ethyl 5-hexenoate

+

Ethanol H⁺ (cat.)

Reflux

Water

+

Click to download full resolution via product page

Caption: Fischer-Speier esterification of 5-hexenoic acid.

Causality Behind the Protocol
The success of a Fischer esterification hinges on manipulating the reaction equilibrium.

According to Le Châtelier's principle, the removal of a product (water) or the addition of excess

reactant (ethanol) will shift the equilibrium to favor the formation of the ester. Sulfuric acid acts

as both a catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic

acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by

the alcohol.

Detailed Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 5-hexenoic acid (1.0 eq).

Reagent Addition: Add an excess of absolute ethanol (5.0-10.0 eq), which will also act as the

solvent.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄,

~0.05 eq) to the stirring solution.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the

reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). This neutralizes the acidic catalyst and any unreacted carboxylic

acid.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or

ethyl acetate (3x). Combine the organic layers.

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove

residual water and water-soluble impurities.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,

Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification: The resulting crude product can be purified by fractional distillation under

reduced pressure to yield pure Ethyl 5-hexenoate.

Alternative: Enzymatic Synthesis
Enzymatic synthesis using lipases offers a greener alternative, operating under milder

conditions (e.g., lower temperatures) which can be advantageous for sensitive substrates.[5]

While specific protocols for Ethyl 5-hexenoate are not abundant, procedures for the analogous

ethyl hexanoate are well-documented and involve the transesterification of an existing ester or

direct esterification using an immobilized lipase, such as from Rhizomucor miehei, in an
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organic solvent like n-hexane.[5] A typical enzymatic process might require an incubation time

of 24-96 hours at temperatures around 40-50°C to achieve high conversion.[5]

Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of a synthesized

compound. Below are the key spectroscopic signatures for Ethyl 5-hexenoate.

Mass Spectrometry (MS)
The electron ionization mass spectrum provides confirmation of the molecular weight and offers

insights into the molecule's fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 142, corresponding to the

molecular weight of the compound (C₈H₁₄O₂).[6]

Key Fragments: Common fragmentation pathways for esters include the McLafferty

rearrangement and alpha-cleavages. Expected significant fragments for Ethyl 5-hexenoate
would include:

m/z = 97: Loss of the ethoxy group (•OCH₂CH₃).

m/z = 88: Resulting from a McLafferty rearrangement, a characteristic fragmentation for

esters with a γ-hydrogen. This fragment corresponds to the enol form of ethyl acetate.

m/z = 41: Allyl cation ([C₃H₅]⁺), a stable carbocation resulting from cleavage at the allylic

position.

¹H NMR Spectroscopy (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃), δ (ppm):
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Chemical Shift
(δ)

Multiplicity Integration Assignment Rationale

~5.80 ddt 1H H-5

Vinylic proton on

C5, coupled to

trans (H-6a), cis

(H-6b), and

allylic (H-4)

protons.

~5.02 ddt 1H H-6a (trans)

Terminal vinylic

proton trans to

the main chain.

~4.95 ddt 1H H-6b (cis)

Terminal vinylic

proton cis to the

main chain.

4.12 q 2H -OCH₂CH₃

Methylene

protons of the

ethyl group,

coupled to the

adjacent methyl

group.

2.30 t 2H H-2

Protons alpha to

the carbonyl

group.

2.12 q 2H H-4

Allylic protons,

coupled to

adjacent vinylic

and methylene

protons.

1.75 p 2H H-3

Protons beta to

the carbonyl

group.

1.25 t 3H -OCH₂CH₃ Methyl protons of

the ethyl group,
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coupled to the

adjacent

methylene group.

¹³C NMR Spectroscopy (Predicted)
Predicted ¹³C NMR (100 MHz, CDCl₃), δ (ppm):

Chemical Shift (δ) Assignment Rationale

~173.5 C-1 (C=O) Carbonyl carbon of the ester.

~137.8 C-5 (=CH-) Vinylic methine carbon.

~115.2 C-6 (=CH₂)
Terminal vinylic methylene

carbon.

~60.3 -OCH₂CH₃
Methylene carbon of the

ethoxy group.

~33.8 C-2 Carbon alpha to the carbonyl.

~33.0 C-4 Allylic carbon.

~24.0 C-3 Carbon beta to the carbonyl.

~14.2 -OCH₂CH₃
Methyl carbon of the ethoxy

group.

Infrared (IR) Spectroscopy
Predicted Key IR Absorptions (cm⁻¹):
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Wavenumber (cm⁻¹) Functional Group Vibration

~3075 C-H (alkene) =C-H Stretch

~2980, ~2940 C-H (alkane) C-H Stretch

~1735 C=O (ester) C=O Stretch (strong, sharp)

~1640 C=C (alkene) C=C Stretch

~1180 C-O (ester) C-O Stretch

~990, ~910 C-H (alkene) =C-H Out-of-plane bend

Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 5-hexenoate comes from the ability to selectively target its two

functional groups.
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Ester Reactions
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Caption: Key reactions of Ethyl 5-hexenoate at its ester and alkene functionalities.

Reactions at the Ester Group
Hydrolysis: The ester can be cleaved back to the parent carboxylic acid (5-hexenoic acid)

and ethanol.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification, achieved by

refluxing the ester with excess water and a strong acid catalyst.
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Saponification (Base-Mediated Hydrolysis): A more common and irreversible method

involves heating the ester with a stoichiometric amount of a strong base like sodium

hydroxide (NaOH). This produces the sodium salt (carboxylate) of the acid and ethanol. An

acidic workup is then required to protonate the carboxylate and isolate the free 5-hexenoic

acid.

Transesterification: The ethoxy group can be exchanged by reacting Ethyl 5-hexenoate with

a different alcohol in the presence of an acid or base catalyst. This is useful for creating a

library of different alkyl 5-hexenoates.

Reactions at the Alkene Group
The terminal double bond is electron-rich and readily undergoes a variety of electrophilic

addition reactions.

Catalytic Hydrogenation: The double bond can be selectively reduced to an alkane without

affecting the ester group. Treatment with hydrogen gas (H₂) over a palladium on carbon

catalyst (Pd/C) at atmospheric pressure will quantitatively convert Ethyl 5-hexenoate into its

saturated analog, ethyl hexanoate.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond

proceeds rapidly at room temperature to yield the vicinal dihalide, ethyl 5,6-

dibromohexanoate.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as meta-

chloroperoxybenzoic acid (m-CPBA). This reaction yields ethyl 5,6-epoxyhexanoate (an

oxirane), a highly useful intermediate for further functionalization via nucleophilic ring-

opening.

Other Additions: Other classic alkene reactions, including hydrohalogenation, hydration, and

dihydroxylation, can also be performed to introduce further functionality at the C5 and C6

positions.

Safety and Handling
As a flammable organic liquid, proper safety precautions are essential when handling Ethyl 5-
hexenoate. The following GHS hazard information is based on data for structurally similar
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compounds like ethyl hexanoate and ethyl hex-5-ynoate.

GHS Hazard Statements:

H226: Flammable liquid and vapor.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

P261: Avoid breathing vapors or mist.

P280: Wear protective gloves, eye protection, and face protection.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

Work in a well-ventilated fume hood.

Ground and bond containers when transferring material to prevent static discharge.

Use explosion-proof electrical equipment.

Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition

sources.

Applications and Future Prospects
Current Applications

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary industrial use of Ethyl 5-hexenoate is as a component in flavor and fragrance

formulations, where its fruity and pineapple notes are desirable.

Potential in Research and Drug Development
For the medicinal or process chemist, Ethyl 5-hexenoate represents a valuable bifunctional

synthon. Its structure allows for a synthetic strategy where one functional group is manipulated

while the other is carried through the reaction sequence, or where both are used in a

programmed, stepwise fashion.

Scaffold Elaboration: The ester can serve as a handle for coupling reactions (e.g., after

reduction to an alcohol or conversion to other derivatives), while the terminal alkene is

available for reactions like cross-metathesis to build carbon-carbon bonds and increase

molecular complexity.

Introduction of Spacers: The linear four-carbon chain separating the two functional groups

makes it an ideal spacer for linking different molecular fragments, for example, in the

synthesis of PROTACs or other targeted protein degraders where a specific linker length is

required.

Polymer Chemistry: As a monomer, the terminal alkene can participate in polymerization

reactions, with the ester group providing a site for post-polymerization modification.

While specific examples of its use as a key intermediate in marketed drugs are not widely

documented, its utility as a versatile building block is clear. The principles of retrosynthetic

analysis suggest that structures containing a six-carbon chain with functionalization at both

ends could be disconnected back to an Ethyl 5-hexenoate precursor, making it a strategic

starting material for a wide range of target molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://foodb.ca/compounds/FDB009390
https://webbook.nist.gov/cgi/cbook.cgi?ID=C500027112
https://www.thegoodscentscompany.com/data/rw1584271.html
https://sielc.com/ethyl-5-hexenoate
https://academic.oup.com/ijfst/article/38/2/127/7911397
https://webbook.nist.gov/cgi/cbook.cgi?ID=U302899&Units=SI&Mask=200
https://www.benchchem.com/product/b1237732/docs#an-in-depth-technical-guide-to-ethyl-5-hexenoate-structure-properties-and-reactivity
https://www.benchchem.com/product/b1237732/docs#an-in-depth-technical-guide-to-ethyl-5-hexenoate-structure-properties-and-reactivity
https://www.benchchem.com/product/b1237732/docs#an-in-depth-technical-guide-to-ethyl-5-hexenoate-structure-properties-and-reactivity
https://www.benchchem.com/product/b1237732/docs#an-in-depth-technical-guide-to-ethyl-5-hexenoate-structure-properties-and-reactivity
https://www.benchchem.com/product/b1237732?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237732?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

